molecular formula C7H7N3O2 B1449756 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile CAS No. 590374-61-1

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

Cat. No. B1449756
M. Wt: 165.15 g/mol
InChI Key: XGMZVERPNMZANJ-UHFFFAOYSA-N
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Description

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol . It is also known by its CAS number: 590374-61-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O2/c1-4(11)10-3-6(12)5(2-8)7(10)9/h3,12H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Techniques and Catalysis

The compound has been utilized in the study of heterocyclization using phase transfer catalysis, highlighting a simple and convenient synthesis method for producing various 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles. This process demonstrates the effectiveness of using 18-crown-6 under solid-liquid phase transfer conditions in acetonitrile for the synthesis of these compounds, which could have broader applications in chemical synthesis and drug development (Dave & Parikh, 2001).

Biological Applications

Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, derivatives of similar pyrrole carbonitriles, have been synthesized and evaluated for their antitumor activities. These compounds demonstrated cytotoxicity against A549 and P388 cell lines, indicating potential for therapeutic applications. The study highlights the transformation of insoluble precursors to more soluble esters and amino derivatives, suggesting a pathway for developing new chemotherapeutic agents (Liu et al., 2006).

Chemical Reactivity and Synthesis of Heterocyclic Compounds

The acetylation of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile leading to various Schiff bases and heterocyclic compounds shows the versatility of pyrrole carbonitriles in synthesizing nitrogen heterocyclic compounds. These findings could influence the development of new materials in pharmaceuticals and agrochemicals by providing a foundation for the synthesis of diverse heterocyclic compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Insecticidal Applications

Research into biologically active pyrrole derivatives synthesized from 2-(2-oxo-2-arylethyl)malononitriles has unveiled potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The toxicological characteristics of these compounds offer insight into the development of new materials for potential use as insecticidal active agents, marking an important step toward environmentally friendly pest control solutions (Abdelhamid et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-acetyl-3-hydroxy-5-imino-2H-pyrrole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4(11)10-3-6(12)5(2-8)7(10)9/h9,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMZVERPNMZANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=C(C1=N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665905
Record name 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

CAS RN

590374-61-1
Record name 1-Acetyl-2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Reactant of Route 2
1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Reactant of Route 3
1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Reactant of Route 4
1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Reactant of Route 5
1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile

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